molecular formula C18H27N3O2 B2517612 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide CAS No. 955531-52-9

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide

Cat. No. B2517612
M. Wt: 317.433
InChI Key: SXGQICBPTNCXHB-UHFFFAOYSA-N
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Description

“N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its IUPAC name is N-[(1-ethyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]cyclopentanamine . The compound’s molecular weight is 258.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.41 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Tetrahydroquinoline Derivatives in Cardiac Treatment

Tetrahydroquinoline derivatives have been identified as active on coronary circulation and exhibit notable anti-arrhythmic action. These compounds can be used in treating disorders of the heart rhythm due to their pharmacological properties (Wienecke, Fink, & Sagerer, 2005).

Advances in Synthesis and Biological Evaluation

Improved synthesis methods for tetrahydroisoquinolines have led to the development of compounds with actions at adrenoceptors, both in vivo and in vitro. This progress underscores the versatility of tetrahydroisoquinoline scaffolds in creating pharmacologically relevant entities (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Catalytic Activity in Polymerization

The study of nickel complexes derived from trihydroquinolinylidene ligands showcases their high catalytic activity in ethylene polymerization. This research highlights the application of tetrahydroquinoline derivatives in the field of catalysis and polymer science (Zhang, Hao, Sun, & Redshaw, 2011).

Anticancer Properties

Compounds containing the tetrahydroquinoline moiety have shown potent topoisomerase I-targeting activity and antitumor activity. These findings demonstrate the potential of tetrahydroquinoline derivatives as anticancer agents (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).

Novel Antibiotics from Natural Sources

The isolation and characterization of helquinoline from Janibacter limosus highlight the potential of tetrahydroquinoline derivatives as new antibiotic compounds. This study opens avenues for the discovery of novel antibiotics from natural sources (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Ocular Hypotensive Action

Investigation into tetrahydroquinoline analogs has revealed compounds with significant ocular hypotensive action, presenting a new pathway for the development of treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-21-11-5-6-15-12-14(7-8-16(15)21)9-10-19-17(22)18(23)20-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGQICBPTNCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide

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